molecular formula C20H13Cl2N3O2S B415208 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B415208
M. Wt: 430.3g/mol
InChI Key: HUVZYCGFCLTPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that features a unique combination of indole and pyrimidinedione structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce dihydropyrimidine derivatives .

Scientific Research Applications

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the pyrimidinedione ring can interact with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H13Cl2N3O2S

Molecular Weight

430.3g/mol

IUPAC Name

5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H13Cl2N3O2S/c21-13-6-5-11(16(22)8-13)9-25-10-12(14-3-1-2-4-17(14)25)7-15-18(26)23-20(28)24-19(15)27/h1-8,10H,9H2,(H2,23,24,26,27,28)

InChI Key

HUVZYCGFCLTPTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)NC(=S)NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)NC(=S)NC4=O

Origin of Product

United States

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